molecular formula C10H11F2N B13324852 1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine

1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine

Cat. No.: B13324852
M. Wt: 183.20 g/mol
InChI Key: KPUZIFKPEXQWEJ-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a methylprop-2-en-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable amine under specific conditions. One common method involves the use of a reductive amination process, where the aldehyde is first converted to an imine intermediate, followed by reduction to the desired amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor or receptor antagonist. The molecular pathways involved can include inhibition of enzyme activity or blocking of receptor sites, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)-2-methylprop-2-en-1-amine
  • 1-(3,4-Difluorophenyl)ethanone
  • 1-(3,4-Difluorophenyl)cyclopropylamine

Uniqueness

1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the difluorophenyl group enhances its reactivity and potential for forming various derivatives. Additionally, its specific amine structure allows for targeted interactions in biological systems, making it a valuable compound in pharmaceutical research .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-2-methylprop-2-en-1-amine

InChI

InChI=1S/C10H11F2N/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-5,10H,1,13H2,2H3

InChI Key

KPUZIFKPEXQWEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C1=CC(=C(C=C1)F)F)N

Origin of Product

United States

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